molecular formula C8H6N2O B7966870 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde

Cat. No.: B7966870
M. Wt: 146.15 g/mol
InChI Key: LEXFKJBQDKNNJY-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Chemical Reactions Analysis

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of microtubule assembly, which is crucial for cell division and intracellular transport .

Comparison with Similar Compounds

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which allows it to interact with unique biological targets and exhibit distinct biological activities .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-6-1-3-9-7(6)2-4-10-8/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXFKJBQDKNNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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